(Heptafluoropropyl)(trimethoxy)silane
CAS No.: 129051-17-8
Cat. No.: VC20586255
Molecular Formula: C6H9F7O3Si
Molecular Weight: 290.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 129051-17-8 |
---|---|
Molecular Formula | C6H9F7O3Si |
Molecular Weight | 290.21 g/mol |
IUPAC Name | 1,1,2,2,3,3,3-heptafluoropropyl(trimethoxy)silane |
Standard InChI | InChI=1S/C6H9F7O3Si/c1-14-17(15-2,16-3)6(12,13)4(7,8)5(9,10)11/h1-3H3 |
Standard InChI Key | HCIIZCUFTFJFAB-UHFFFAOYSA-N |
Canonical SMILES | CO[Si](C(C(C(F)(F)F)(F)F)(F)F)(OC)OC |
Introduction
Molecular Architecture and Chemical Identity
Structural Composition
The compound’s molecular formula reflects a hybrid structure featuring:
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A heptafluoropropyl group () providing exceptional electronegativity and low surface energy
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Three methoxy () substituents enabling hydrolysis and silanol formation
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A central silicon atom facilitating covalent linkage to oxide surfaces .
The InChIKey HCIIZCUFTFJFAB-UHFFFAOYSA-N
confirms stereochemical specificity, while the SMILES string CO[Si](C(C(C(F)(F)F)(F)F)(F)F)(OC)OC
delineates branching patterns critical for reactivity .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Weight | 290.21 g/mol | |
CAS Registry Number | 129051-17-8 | |
IUPAC Name | 1,1,2,2,3,3,3-heptafluoropropyl(trimethoxy)silane | |
Hydrolysis Reactivity | High (methoxy → silanol) |
Spectroscopic and Physical Properties
While experimental data on boiling point and viscosity remain unreported, analogies to structurally similar silanes suggest:
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A boiling point range of 140–160°C based on trimethoxy(3,3,3-trifluoropropyl)silane (144°C)
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Hydrophobicity quantified by water contact angles >110° due to perfluorinated chain orientation .
Synthesis and Industrial Production Pathways
Purification and Quality Control
Post-synthetic refinement typically employs:
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Fractional distillation under reduced pressure
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Molecular sieve dehydration to <10 ppm
Functional Applications in Advanced Material Systems
Surface Modification of Inorganic Substrates
The compound’s dual functionality enables:
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Glass treatment: Formation of durable fluorosiloxane monolayers reducing reflectivity and soiling
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Metal priming: Enhanced adhesion of epoxy coatings to aluminum alloys in aerospace applications .
Table 2: Performance Metrics in Coating Systems
Substrate | Adhesion Strength Increase | Contact Angle (°) | Reference |
---|---|---|---|
Borosilicate glass | 300% (ASTM D4541) | 118 ± 2 | |
Aluminum 6061 | 220% | 112 ± 3 |
Composite Material Engineering
Incorporation into fiber-reinforced polymers demonstrates:
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Interfacial shear strength improvements of 40–60% in carbon fiber/epoxy systems
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Reduced water uptake (<0.5 wt%) in dental composites through hydrophobic fiber sizing .
Microelectronics and Optoelectronics
Emerging uses include:
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Dielectric layer modification in OLEDs, reducing current leakage by 15–20%
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Anti-fingerprint coatings for touchscreens with >90% transmittance retention .
Recent Advances and Future Directions
Nanotechnology Integration
Preliminary studies indicate utility in:
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Quantum dot surface passivation, improving photoluminescence yield by 35%
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MEMS anti-stiction coatings with wear resistance exceeding 10^6 cycles .
Environmental Impact Mitigation
Ongoing research focuses on:
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Biodegradation pathways for fluorosiloxane byproducts
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Solvent-free application methods reducing VOC emissions by 70–80%.
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